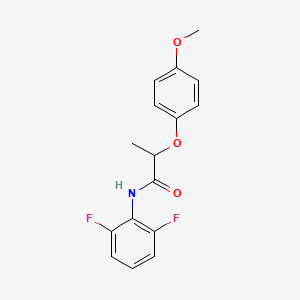

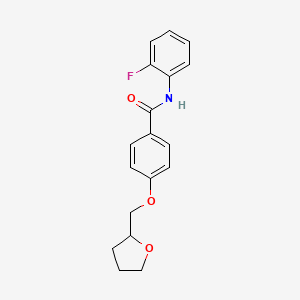

![molecular formula C18H24FN7O B4625274 4-[[4-(2-氟苯基)-1-哌嗪基]甲基]-6-(4-吗啉基)-1,3,5-三嗪-2-胺](/img/structure/B4625274.png)

4-[[4-(2-氟苯基)-1-哌嗪基]甲基]-6-(4-吗啉基)-1,3,5-三嗪-2-胺

描述

Synthesis Analysis

The synthesis of triazine derivatives often involves multistep chemical reactions, including condensation, cyclization, and substitution processes. A relevant example includes the synthesis of triazole derivatives, where ester ethoxycarbonylhydrazones react with primary amines, resulting in various substituted triazoles. These methods could be adapted for the synthesis of triazine derivatives by selecting appropriate starting materials and reaction conditions (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including those similar to the target compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal the geometry of the molecule, including the conformations of the heterocyclic rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interactions with biological targets (Betz et al., 2011).

Chemical Reactions and Properties

Triazine derivatives engage in various chemical reactions, including nucleophilic substitutions and Mannich reactions, which allow for the introduction of diverse functional groups. These reactions are fundamental for modifying the triazine core and influencing the compound's chemical properties, such as solubility, stability, and biological activity. For instance, Mannich base derivatives can be obtained from Schiff bases through reactions involving morpholine or methyl piperazine as amine components (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of triazine derivatives, including melting points, solubility in various solvents, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can affect the compound's physical state and stability (Betz et al., 2011).

科学研究应用

合成和抗菌活性

一些新型衍生物,包括 4-[[4-(2-氟苯基)-1-哌嗪基]甲基]-6-(4-吗啉基)-1,3,5-三嗪-2-胺,已被合成并筛选其抗菌活性。这些化合物对各种微生物表现出良好或中等的活性,突出了它们在开发新型抗菌剂方面的潜力 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

电化学氟化

二-和三-(2-羟乙基)-取代的烷基胺(包括 4-[[4-(2-氟苯基)-1-哌嗪基]甲基]-6-(4-吗啉基)-1,3,5-三嗪-2-胺)的电化学氟化已得到探索。该过程导致 F-吗啉衍生物的合成,提供了一种将氟引入复杂有机分子的方法 (Takashi, Soloshonok, Baba, & Sekiya, 1999).

发光特性和光致电子转移

具有哌嗪取代基的萘酰亚胺的发光特性和光致电子转移已被研究。这些研究表明此类化合物在开发 pH 探针和光电应用材料方面的潜力 (Gan, Chen, Chang, & Tian, 2003).

Fe 催化的合成

涉及 4-[[4-(2-氟苯基)-1-哌嗪基]甲基]-6-(4-吗啉基)-1,3,5-三嗪-2-胺的氟纳里嗪的 Fe 催化合成,证明了其在制药生产中的重要性,特别是在生产用于治疗偏头痛和其他疾病的钙通道阻滞剂中 (Shakhmaev, Sunagatullina, & Zorin, 2016).

属性

IUPAC Name |

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN7O/c19-14-3-1-2-4-15(14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQRMWYTKAHCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

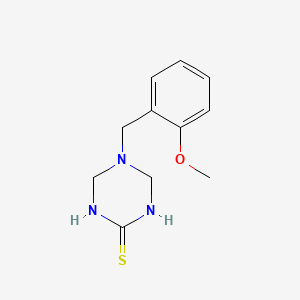

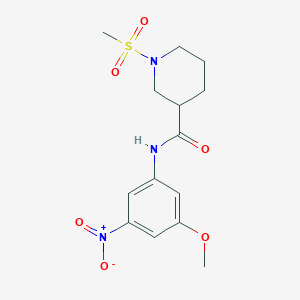

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

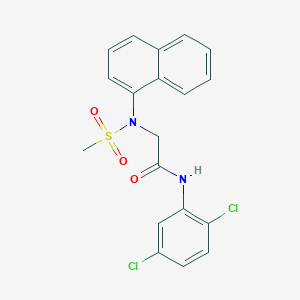

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

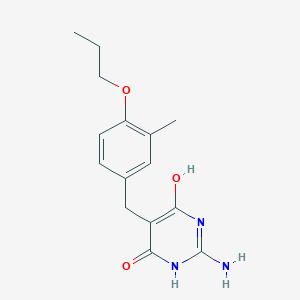

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

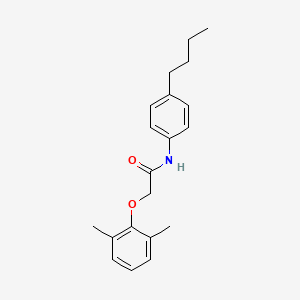

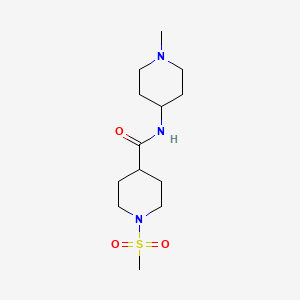

![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)